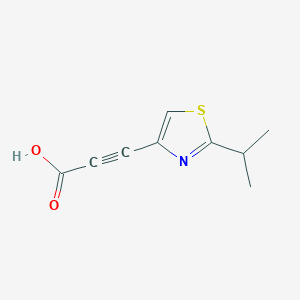
3-(2-Isopropylthiazol-4-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isopropylthiazol-4-yl)propiolic acid is a carboxylic acid compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The isopropyl group attached to the thiazole ring and the propiolic acid moiety contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-Isopropylthiazol-4-yl)propiolic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Formation of the Propiolic Acid Moiety: The propiolic acid moiety can be introduced through the reaction of terminal alkynes with carbon dioxide under catalytic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
3-(2-Isopropylthiazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Addition: The triple bond in the propiolic acid moiety can undergo addition reactions with halogens or hydrogen to form dihaloalkenes or alkenes.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(2-Isopropylthiazol-4-yl)propiolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl group and propiolic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
3-(2-Isopropylthiazol-4-yl)propiolic acid can be compared with other similar compounds, such as:
3-(2-Methylthiazol-4-yl)propiolic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-Ethylthiazol-4-yl)propiolic acid: Similar structure but with an ethyl group instead of an isopropyl group.
3-(2-Propylthiazol-4-yl)propiolic acid: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-(2-propan-2-yl-1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H9NO2S/c1-6(2)9-10-7(5-13-9)3-4-8(11)12/h5-6H,1-2H3,(H,11,12) |
InChI Key |
RCQIHZVJOFFVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


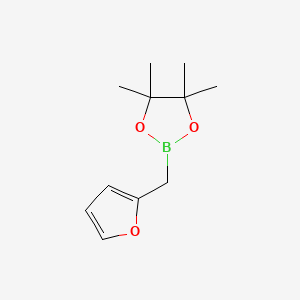

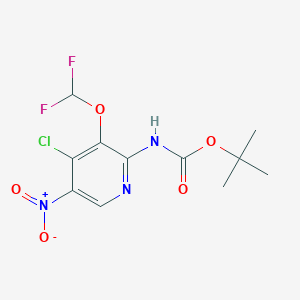
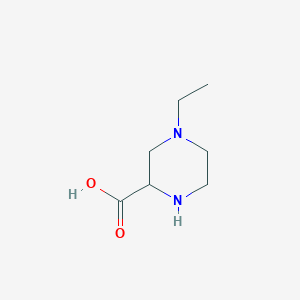
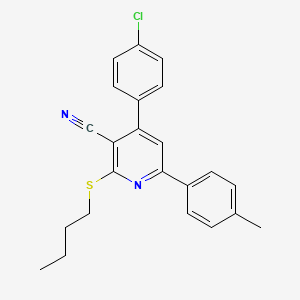
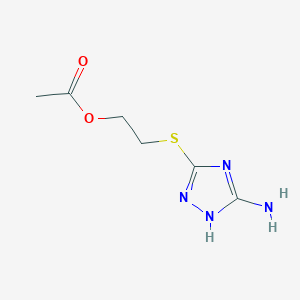
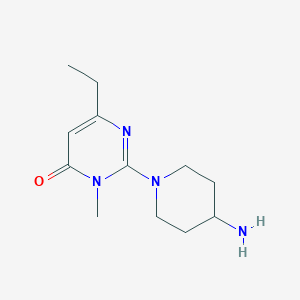
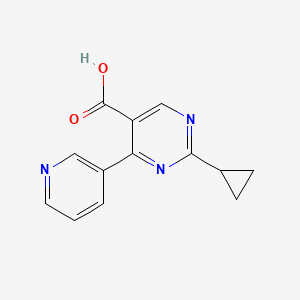
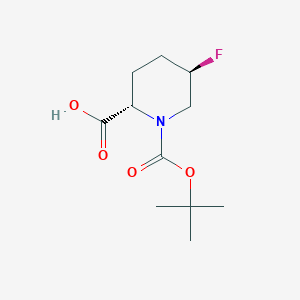

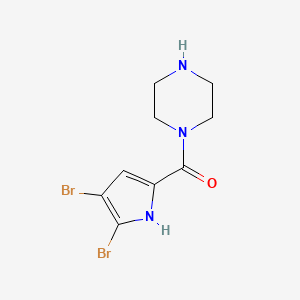
![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)

![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)
